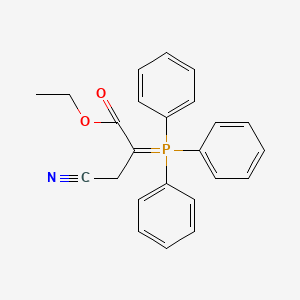
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a chemical compound with the molecular formula C24H22NO2P and a molecular weight of 387.411 g/mol . It is known for its applications in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate can be synthesized through the reaction of ethyl cyanoacetate with triphenylphosphine. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl cyanoacetate, followed by the addition of triphenylphosphine . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Olefination: It can be used in the Wittig reaction to form alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions
Olefination: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used, often in the presence of a base like triethylamine.
Major Products
Olefination: The major products are alkenes, which can be further functionalized for various applications.
Substitution: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which can be studied for their potential therapeutic effects.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate primarily involves its role as a reagent in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through the formation of a phosphonium ylide intermediate . This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by elimination to form the desired alkene.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is unique due to the presence of the cyano group, which imparts distinct reactivity and allows for the formation of a wider range of products compared to its analogs. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules.
Propriétés
Formule moléculaire |
C24H22NO2P |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
ethyl 3-cyano-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C24H22NO2P/c1-2-27-24(26)23(18-19-25)28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,2,18H2,1H3 |
Clé InChI |
PGDZVUVBEZYPFG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















